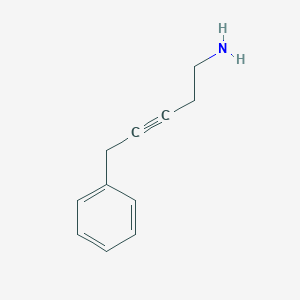

5-Phenylpent-3-YN-1-amine

Description

Properties

CAS No. |

918871-65-5 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

5-phenylpent-3-yn-1-amine |

InChI |

InChI=1S/C11H13N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,6,9-10,12H2 |

InChI Key |

ZJFKIMICKUIPBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC#CCCN |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Reagents: Phenylacetylene, an alkyl halide (e.g., 1-bromopentane), palladium catalyst (Pd(PPh₃)₂Cl₂), and a base (e.g., triethylamine).

Procedure:

- Mix phenylacetylene and the alkyl halide in a solvent such as dimethylformamide (DMF).

- Add the palladium catalyst and base.

- Heat the mixture under reflux conditions for several hours.

Direct Amination of Alkynes

Another approach involves the direct amination of alkynes, which can be performed using various amine sources.

Reaction Conditions:

- Reagents: Terminal alkyne (e.g., 5-phenylpent-3-yne), ammonia or primary amines, and a suitable catalyst (e.g., CuI or Pd).

Procedure:

- Combine the terminal alkyne with ammonia or a primary amine in a solvent like ethanol.

- Introduce the catalyst and heat under controlled conditions.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Multi-step Synthesis from Phenylacetylene

A more complex but versatile route involves multi-step synthesis starting from phenylacetylene.

Step-by-Step Process:

Formation of Propargyl Alcohol:

- Combine phenylacetylene with formaldehyde in the presence of a base to form propargyl alcohol.

-

- React propargyl alcohol with ammonia or an amine in acidic conditions to yield 5-Phenylpent-3-YN-1-amine.

Purification Techniques

Post-synthesis purification is crucial for obtaining high-purity products. Common techniques include:

- Column Chromatography: Utilizes silica gel as a stationary phase to separate compounds based on polarity.

| Technique | Description | Typical Yield |

|---|---|---|

| Column Chromatography | Effective for separating closely related compounds | 70%-90% |

| Recrystallization | Useful for purifying solid products | 60%-85% |

| Distillation | Applied for volatile components | Variable |

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpent-3-YN-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted amines and other functionalized compounds.

Scientific Research Applications

Chemistry

5-Phenylpent-3-YN-1-amine serves as a crucial building block in organic synthesis. Its structure allows for the formation of complex molecules, making it valuable in developing new chemical entities.

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various pathogens and cancer cell lines.

Medicine

In pharmaceutical research, 5-Phenylpent-3-YN-1-amine is explored as a precursor for synthesizing therapeutic compounds. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating inflammatory diseases and cancers.

Industry

The unique structural properties of 5-Phenylpent-3-YN-1-amine facilitate its use in developing advanced materials such as polymers and catalysts, enhancing the performance of industrial processes.

Case Study 1: Antitumor Effects

In vitro studies demonstrated that 5-Phenylpent-3-YN-1-amine significantly inhibited the proliferation of A431 vulva carcinoma cells. The compound exhibited a concentration-dependent effect, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Case Study 2: Antimicrobial Activity

Research has shown that 5-Phenylpent-3-YN-1-amine possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics.

| Activity Type | Target Organism/Cell Line | Result |

|---|---|---|

| Antitumor | A431 cells | Significant inhibition |

| Antimicrobial | S. aureus | Effective inhibition |

| Antimicrobial | E. coli | Effective inhibition |

Mechanism of Action

The mechanism of action of 5-Phenylpent-3-YN-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Phenylpent-3-YN-1-amine with structurally related compounds, emphasizing key differences in functional groups, applications, and physicochemical properties.

5-(Morpholin-4-yl)pent-2-en-1-amine

- Structure : Features a morpholine ring (a six-membered heterocycle with two oxygen atoms) at position 5 and a double bond (pent-2-en) instead of a triple bond.

- Key Differences: The morpholine group increases polarity and solubility compared to the hydrophobic phenyl group in 5-Phenylpent-3-YN-1-amine. The double bond (vs.

- Applications : Widely used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its balanced lipophilicity and hydrogen-bonding capacity .

3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine

- Structure : Contains a thiophene ring (sulfur-containing heterocycle) substituted with a piperidine-methyl group and a propargyl amine (prop-2-yn-1-amine).

- Key Differences :

- The thiophene ring introduces sulfur-mediated electronic effects, differing from the phenyl group’s π-π interactions.

- The piperidine moiety enhances lipophilicity and may influence blood-brain barrier penetration, unlike the phenyl group’s purely aromatic role.

- Applications : Explored in CNS-targeting drug candidates due to piperidine’s neuropharmacological relevance .

5-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine

- Structure : Incorporates a 1,2,4-oxadiazole ring (electron-withdrawing heterocycle) substituted with a 3-methylphenyl group and a saturated pentan-1-amine chain.

- Key Differences: The oxadiazole ring enhances metabolic stability compared to the triple bond in 5-Phenylpent-3-YN-1-amine.

- Applications : Used in antimicrobial and anti-inflammatory agents, leveraging oxadiazole’s resistance to enzymatic degradation .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Unsaturation | Key Functional Groups | Applications |

|---|---|---|---|---|

| 5-Phenylpent-3-YN-1-amine | Phenyl, pentynyl | Triple bond (YN) | Primary amine, phenyl | Ligand design, polymers |

| 5-(Morpholin-4-yl)pent-2-en-1-amine | Morpholine, pentenyl | Double bond | Morpholine, amine | Kinase inhibitors, agrochemicals |

| 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine | Thiophene, propargyl | Triple bond (YN) | Piperidine, thiophene | CNS therapeutics |

| 5-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine | Oxadiazole, pentanamide | None | Oxadiazole, methylphenyl | Antimicrobial agents |

Research Findings and Implications

- Synthetic Routes : While 5-Phenylpent-3-YN-1-amine’s synthesis likely involves alkyne coupling, analogues like 5-(Morpholin-4-yl)pent-2-en-1-amine are synthesized via nucleophilic substitution (e.g., bromine displacement with morpholine) .

- Biological Activity : The triple bond in 5-Phenylpent-3-YN-1-amine may enhance receptor binding affinity compared to saturated counterparts, as seen in oxadiazole derivatives .

- Material Science : The phenyl group’s aromaticity makes it suitable for conductive polymers, whereas morpholine-based compounds are preferred in hydrophilic coatings .

Biological Activity

5-Phenylpent-3-YN-1-amine is an organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Phenylpent-3-YN-1-amine features a phenyl group attached to a pentynyl chain with an amine functional group. Its molecular formula is , and it contains a carbon-carbon triple bond (alkyne) at the third position of the pentane chain. The unique structure contributes to its reactivity and potential pharmacological properties, including antimicrobial and anticancer activities.

Biological Activity

Research into the biological activity of 5-Phenylpent-3-YN-1-amine has identified several promising pharmacological properties:

Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on 5-Phenylpent-3-YN-1-amine is limited, its structural characteristics may enhance interactions with biological targets, making it a candidate for further investigation.

Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Similar derivatives have shown selective activity against certain cancer cell lines, indicating that 5-Phenylpent-3-YN-1-amine may also possess anticancer effects .

Mechanism of Action : The mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding. For instance, it may inhibit certain enzymes by forming stable complexes, affecting metabolic pathways crucial for cancer cell survival.

Research Findings

A review of the literature reveals various studies focused on the synthesis and biological evaluation of 5-Phenylpent-3-YN-1-amine:

-

Synthesis Methods :

- The synthesis typically involves reactions between phenylacetylene and amine precursors using palladium-catalyzed coupling reactions under controlled conditions.

- Alternative methods may include continuous flow reactors for industrial-scale production, enhancing efficiency and scalability.

-

Case Studies :

- A study highlighted the transformation of related compounds into bioactive intermediates using catalytic processes, suggesting that 5-Phenylpent-3-YN-1-amine could similarly serve as a precursor for developing new therapeutic agents .

- Another investigation focused on derivatives of related compounds demonstrating significant antiproliferative effects against mesenchymal cancer cell lines, hinting at the potential of 5-Phenylpent-3-YN-1-amine in similar applications .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-Phenylpent-1-en-4-yn-3-one | Contains a double bond instead of a triple bond | Unique reactivity due to the presence of double bond |

| 1-Phenyl-2-propyn-1-one | Simpler structure with a propynone backbone | Less complex than 5-Phenylpent-3-YN-1-amines |

| 3-Phenylprop-2-yn-1-ol | Features an alcohol group instead of an amine | Different functional properties due to alcohol group |

This comparison illustrates how the unique combination of functional groups in 5-Phenylpent-3-YN-1-amines distinguishes it from other similar compounds, leading to distinct reactivity and potential applications in various chemical contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Phenylpent-3-YN-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of alkynyl amines like 5-Phenylpent-3-YN-1-amine often involves reductive amination or alkylation strategies. For example, reductive amination of a ketone intermediate with a primary amine in the presence of sodium cyanoborohydride under mild conditions (room temperature, inert atmosphere) can yield high-purity products . Catalytic methods using transition metals (e.g., iridium or rhodium complexes) may enhance reaction efficiency in scaled-up protocols . Reaction optimization should include systematic variation of solvents (e.g., dichloromethane vs. methanol), temperature, and stoichiometric ratios, followed by purification via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Phenylpent-3-YN-1-amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly for distinguishing alkyne protons (δ ~2.5–3.5 ppm) and aromatic protons from the phenyl group (δ ~7.0–7.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹). For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~255 nm, as seen in analogous compounds) is recommended .

Q. What protocols ensure the stability of 5-Phenylpent-3-YN-1-amine during storage and experimental use?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation via oxidation or hydrolysis . Stability under experimental conditions (e.g., aqueous buffers) should be tested via accelerated degradation studies (e.g., exposure to heat, light, or varying pH). Monitor decomposition by TLC or HPLC at regular intervals .

Advanced Research Questions

Q. How does 5-Phenylpent-3-YN-1-amine interact with dopamine receptors, and what experimental approaches validate its selectivity?

- Methodological Answer : To assess receptor interactions, employ radioligand binding assays using transfected cell lines expressing dopamine D2/D3 receptors. For example, competitive binding studies with [³H]spiperone can quantify affinity (Ki values), while functional assays (e.g., cAMP inhibition) evaluate agonist/antagonist activity . Selectivity is confirmed by comparing binding affinities against off-target receptors (e.g., serotonin or adrenergic receptors). Computational docking studies (using software like AutoDock Vina) can model ligand-receptor interactions, guiding mutagenesis experiments to identify critical binding residues .

Q. How can researchers resolve discrepancies in reported biological activities of 5-Phenylpent-3-YN-1-amine across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell type, buffer composition) or compound purity. Address this by:

- Standardizing Protocols : Use identical cell lines (e.g., HEK-293T for receptor studies) and buffer systems across labs.

- Purity Verification : Re-analyze batches via HPLC and NMR to exclude impurities as confounding factors .

- Positive/Negative Controls : Include reference compounds (e.g., quinpirole for D3 receptor assays) to calibrate results .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, using tools like RevMan for heterogeneity assessment .

Q. What computational strategies predict the reactivity and interaction profiles of 5-Phenylpent-3-YN-1-amine?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and predict reactive sites (e.g., alkyne triple bond susceptibility to electrophiles) . Molecular Dynamics (MD) simulations (using GROMACS) explore conformational flexibility in biological environments. For pharmacological predictions, Quantitative Structure-Activity Relationship (QSAR) models trained on analogous amines correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. What strategies mitigate synthetic challenges in functionalizing 5-Phenylpent-3-YN-1-amine for structure-activity relationship (SAR) studies?

- Methodological Answer : Protect the amine group with tert-butoxycarbonyl (Boc) or benzyl groups before modifying the alkyne or phenyl moieties . For regioselective alkyne reactions (e.g., Sonogashira coupling), employ palladium/copper catalysts under controlled temperatures (40–60°C). Post-functionalization deprotection (e.g., TFA for Boc groups) requires careful pH adjustment to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.